5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structural arrangement, which includes an azepane ring, a furan ring, and an oxazole ring. This compound belongs to a class of molecules that exhibit significant biological and chemical properties, making it a subject of interest in various scientific fields.
The compound is synthesized through multi-step organic reactions involving various functional groups and intermediates. It is often studied in academic and industrial research settings due to its potential applications in medicine and materials science.
This compound can be classified as an organic heterocyclic compound due to the presence of multiple rings containing nitrogen and oxygen atoms. It is also categorized under nitriles due to the carbonitrile functional group present in its structure.
The synthesis of 5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves several key steps:
The molecular formula of 5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is with a molecular weight of approximately 391.5 g/mol. Its structure can be described as follows:
Property | Value |
---|---|
Molecular Formula | C23H25N3O3 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | 5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile |
InChI | InChI=1S/C23H25N3O3/c1... |
InChI Key | WFIMDTAURYAVBU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N)C |
5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired products:
The mechanism of action for 5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is primarily based on its interactions with specific molecular targets within biological systems. This interaction may modulate various biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activities.
Data regarding specific molecular targets are still under investigation, but it is believed that the compound may bind to enzymes or receptors, thereby inhibiting or activating certain biochemical processes relevant to disease pathways.
The physical properties of 5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile include:
Property | Value |
---|---|
LogP | 5.975 |
Polar Surface Area | 54.883 Ų |
Hydrogen Bond Acceptors Count | 5 |
The chemical properties are characterized by stability under standard laboratory conditions but may vary when exposed to strong acids or bases. The compound's reactivity profile allows it to participate in diverse chemical transformations.
5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-y}-1,3-Oxazole -4-carbonitrile has several notable applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1